molecular formula C8H9BrN2S B1407884 5-(2-Bromopyridin-2-yl)thiazolidine CAS No. 1707391-27-2

5-(2-Bromopyridin-2-yl)thiazolidine

Cat. No.: B1407884
CAS No.: 1707391-27-2
M. Wt: 245.14 g/mol
InChI Key: KHVOZNYFRCPNHC-UHFFFAOYSA-N
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Description

5-(2-Bromopyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromopyridin-2-yl)thiazolidine typically involves the reaction of 2-bromopyridine with thiazolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the thiazolidine attacks the bromine-substituted carbon of the pyridine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromopyridin-2-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(2-Bromopyridin-2-yl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromopyridin-2-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A simpler analog without the bromopyridine moiety.

    2-Bromopyridine: Lacks the thiazolidine ring but retains the bromopyridine structure.

    Thiazolidinone: Contains a carbonyl group in the thiazolidine ring, offering different reactivity.

Uniqueness

5-(2-Bromopyridin-2-yl)thiazolidine is unique due to the combination of the thiazolidine ring and the bromopyridine moiety

Biological Activity

5-(2-Bromopyridin-2-yl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazolidine ring fused with a bromopyridine moiety. Its structural formula can be represented as follows:

C9H8BrN1S\text{C}_9\text{H}_8\text{BrN}_1\text{S}

Key Properties

  • Molecular Weight: 228.14 g/mol
  • LogP (Partition Coefficient): Approximately 2.1, indicating moderate lipophilicity.
  • Hydrogen Bond Donors/Acceptors: 1/3

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds, including this compound, exhibit significant antimicrobial properties. A study reported that thiazolidine derivatives showed activity against various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL .

Anticancer Properties

Thiazolidine compounds have been investigated for their anticancer potential. In particular, studies have shown that thiazolidines can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a derivative of thiazolidine demonstrated cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidine derivatives has also been documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells, suggesting a mechanism for reducing inflammation in various conditions .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes related to inflammatory pathways and cancer progression.
  • Receptor Binding: The compound can bind to specific receptors involved in cell signaling, influencing cell proliferation and survival.

Case Study 1: Antimicrobial Activity

A comprehensive study synthesized several thiazolidine derivatives and tested their antimicrobial efficacy. Among these, this compound exhibited notable activity against Staphylococcus aureus with an MIC value of 4 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects of various thiazolidine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value of 15 µM. This indicates its potential as a lead compound for further development in cancer therapeutics .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus4 µg/mL
AnticancerHepG215 µM
Anti-inflammatoryRAW264.7 cellsInhibitory effect observed

Properties

IUPAC Name

5-(6-bromopyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-3,7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVOZNYFRCPNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCN1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282832
Record name Pyridine, 2-bromo-5-(5-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707391-27-2
Record name Pyridine, 2-bromo-5-(5-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707391-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-(5-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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